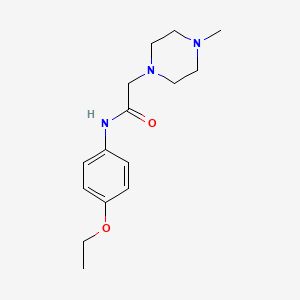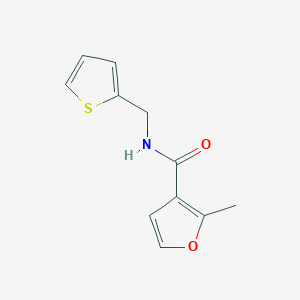![molecular formula C19H18N2O2S B5745179 N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5745179.png)
N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide, also known as MMQ, is a synthetic compound that has been studied for its potential therapeutic applications. MMQ belongs to the class of quinoline derivatives, which have been found to exhibit various biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide involves the modulation of various cellular pathways. In cancer cells, N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide induces apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR pathway. Inflammatory cytokines such as TNF-α and IL-6 are known to activate the NF-κB pathway, which promotes inflammation. N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been found to inhibit the NF-κB pathway, thereby reducing inflammation. In neurodegenerative disorders, N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect neurons from oxidative stress.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been found to exhibit various biochemical and physiological effects. In cancer cells, N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been shown to inhibit cell proliferation and induce apoptosis. Inflammatory cytokines such as TNF-α and IL-6 are known to promote inflammation, and N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been found to inhibit the production of these cytokines. In neurodegenerative disorders, N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been shown to improve cognitive function and protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide in lab experiments is its reproducibility and reliability. The synthesis of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been reported in several research articles, indicating its reproducibility. However, one of the limitations of using N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide in lab experiments is its potential toxicity. N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been found to exhibit cytotoxicity in some cell lines, and its toxicity needs to be carefully evaluated before its use in clinical trials.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide. One of the future directions is to investigate the potential of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide in combination therapy with other anticancer drugs. Another future direction is to evaluate the neuroprotective effects of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide in animal models of neurodegenerative disorders. Furthermore, the development of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide analogs with improved efficacy and reduced toxicity could be another future direction for the study of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide is a synthetic compound that has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The synthesis of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide is reproducible and reliable, and its mechanism of action involves the modulation of various cellular pathways. N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been found to exhibit various biochemical and physiological effects, and its potential toxicity needs to be carefully evaluated. There are several future directions for the study of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide, including combination therapy, neuroprotection, and the development of analogs.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide involves the reaction between 2-chloro-4-methylquinoline and 2-methoxybenzyl mercaptan in the presence of a base such as sodium hydride. The resulting product is then treated with acetic anhydride to obtain N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide. The synthesis of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been reported in several research articles, indicating its reproducibility and reliability.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common feature of many diseases, and N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been found to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-11-19(21-15-8-4-3-7-14(13)15)24-12-18(22)20-16-9-5-6-10-17(16)23-2/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHCVVJUFCKSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

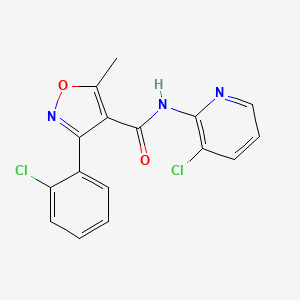
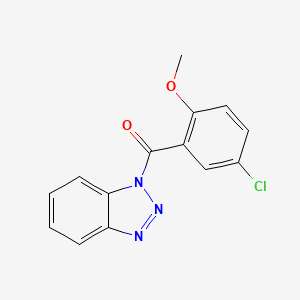
![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5745122.png)
![2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5745138.png)
![N-(4-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5745150.png)
![3-[(4-chlorobenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5745151.png)
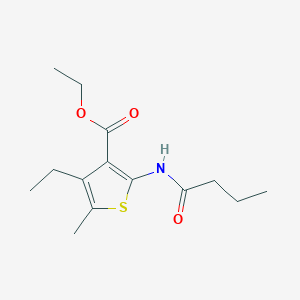
![N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5745158.png)


![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)
